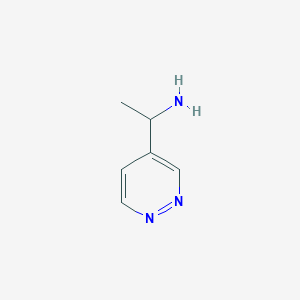

1-(Pyridazin-4-yl)ethanamine

説明

Historical Context and Discovery

The historical development of 1-(Pyridazin-4-yl)ethanamine is intrinsically linked to the broader discovery and investigation of pyridazine chemistry. The pyridazine heterocycle itself was first prepared in the late nineteenth century during Emil Fischer's classic investigation of the Fischer indole synthesis, where he inadvertently created the first pyridazine through the condensation of phenylhydrazine and levulinic acid. This foundational work established the groundwork for subsequent synthetic methodologies that would eventually lead to the development of specific pyridazine derivatives, including this compound. The parent pyridazine heterocycle was later prepared through more refined synthetic routes, including the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though better synthetic approaches were subsequently developed starting with maleic hydrazide.

The specific synthesis and characterization of this compound emerged from the growing recognition of pyridazine derivatives as valuable building blocks in medicinal chemistry. The compound's development reflected the systematic exploration of heterocyclic amines that could serve as intermediates for more complex pharmaceutical structures. The Chemical Abstracts Service assigned the identifier 1008498-13-2 to this compound, formally establishing its recognition in the chemical literature. This registration occurred as part of the broader cataloging of heterocyclic compounds during the early twenty-first century, coinciding with increased interest in pyridazine-based scaffolds for drug development.

Nomenclature and Classification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-(pyridazin-4-yl)ethan-1-amine. This nomenclature precisely describes the compound's structure, indicating the presence of an ethanamine moiety attached to the fourth position of the pyridazine ring system. The compound is also known by several synonymous names, including 1-(pyridazin-4-yl)ethan-1-amine and 4-pyridazinemethanamine, α-methyl-, reflecting different systematic approaches to naming this heterocyclic amine. The Simplified Molecular-Input Line-Entry System representation of the compound is CC(N)C1=CC=NN=C1, which captures the essential connectivity of the molecular structure.

From a chemical classification perspective, this compound belongs to the broader category of heterocyclic amines and is specifically classified as a pyridazine derivative. The compound possesses the characteristic six-membered aromatic ring with two adjacent nitrogen atoms that defines the pyridazine heterocycle, combined with an aliphatic amine functionality. This dual nature places the compound at the intersection of aromatic heterocyclic chemistry and aliphatic amine chemistry, contributing to its versatility as a synthetic intermediate. The compound's classification as a building block in organic synthesis reflects its utility in constructing more complex molecular architectures through various chemical transformations.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from the unique properties of the pyridazine ring system and its applications in medicinal chemistry. Pyridazine heterocycles are characterized by weak basicity, high dipole moments that facilitate π-π stacking interactions, and robust dual hydrogen-bonding capacity that proves crucial in drug-target interactions. These physicochemical properties distinguish pyridazine-containing compounds from other nitrogen heterocycles and contribute to their unique applications in molecular recognition. The inherent polarity of pyridazine derivatives, combined with their typically low cytochrome P450 inhibitory effects, adds considerable value in drug discovery and development processes.

Research has demonstrated that compounds incorporating the pyridazine scaffold, such as this compound, serve as key intermediates in the synthesis of various heterocyclic compounds with diverse biological activities. The pyridazine structure has been identified as a popular pharmacophore found within numerous bioactive molecules, including herbicides such as credazine, pyridafol, and pyridate, as well as pharmaceutical agents including cefozopran, cadralazine, minaprine, pipofezine, and hydralazine. This widespread occurrence of pyridazine motifs in biologically active compounds underscores the importance of synthetic intermediates like this compound in accessing these valuable structures.

The synthetic utility of this compound has been demonstrated in the preparation of complex fused heterocyclic systems. Research has shown that compounds containing the pyridazine-ethanamine motif can undergo various chemical transformations to yield pyridazinotriazine derivatives, oxazolopyridazine systems, and other fused ring architectures. These synthetic transformations highlight the compound's role as a versatile building block capable of participating in diverse reaction pathways, including condensations with aldehydes, reactions with acylating agents, and cyclization reactions to form polycyclic structures.

Current Research Landscape and Academic Interest

The current research landscape surrounding this compound reflects the broader trend toward nitrogen heterocycle incorporation in pharmaceutical development. Recent analyses of United States Food and Drug Administration-approved small-molecule drugs have revealed a remarkable increase in compounds containing at least one nitrogen heterocycle, with 82% of drugs approved from January 2013 to December 2023 incorporating such structures, compared to 59% in preceding decades. This trend has been accompanied by a significant increase in the number of nitrogen heterocycles per drug, indicating the growing recognition of their value in medicinal chemistry.

Within this context, pyridazine-containing compounds have gained particular attention, with pyridazine climbing in frequency rankings among nitrogen heterocycles found in approved drugs. The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of Food and Drug Administration-approved drugs that incorporate a pyridazine ring, marking a significant milestone for this heterocycle class. These approvals have intensified academic and industrial interest in pyridazine derivatives as potential drug candidates and synthetic intermediates.

Contemporary research involving this compound and related compounds focuses on their applications in antiviral research, particularly against hepatitis A virus. Studies have demonstrated that pyridazine derivatives, including those incorporating the ethanamine functionality, can exhibit significant antiviral activity. For instance, research has shown that 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e]triazine-3(4H)-thione, derived from pyridazine-containing precursors, demonstrated the highest effect against hepatitis A virus among tested compounds. This research exemplifies the ongoing investigation of pyridazine-based structures for therapeutic applications.

The academic interest in this compound is further evidenced by its commercial availability from multiple chemical suppliers and its inclusion in various chemical databases and catalogs. The compound's availability as a research chemical with 95-97% purity from established suppliers indicates sustained demand from the research community. Furthermore, the assignment of multiple database identifiers, including PubChem compound identification numbers and Molecular Design Limited numbers, reflects the compound's integration into chemical informatics systems and its recognition as a significant research tool.

特性

IUPAC Name |

1-pyridazin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5(7)6-2-3-8-9-4-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXWBGLSIGPVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717369 | |

| Record name | 1-(Pyridazin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008498-13-2 | |

| Record name | 1-(Pyridazin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridazin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reduction of Pyridazin-4-yl Acetonitrile Derivatives

One documented approach involves the preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate derivatives, which can be adapted to pyridazinyl analogs, followed by reduction to the corresponding amine. Although the referenced patent primarily discusses pyridine derivatives, the methodology is relevant due to structural similarity:

- Step 1: Preparation of ethyl 2-cyano-2-(pyridazin-4-yl)acetate via reaction of 4-chloropyridazine hydrochloride with cyanoacetate esters under heating (60–90°C) for 120–180 minutes.

- Step 2: Extraction and drying to isolate the cyanoester intermediate.

- Step 3: Reduction of the nitrile group to the primary amine using catalytic hydrogenation or hydride reagents (e.g., lithium aluminum hydride), yielding this compound.

This method is advantageous for its relatively high yields (up to ~87.5%) and scalability.

Reductive Amination of Pyridazin-4-yl Acetaldehyde

Another common synthetic route involves the reductive amination of pyridazin-4-yl acetaldehyde:

- Step 1: Synthesis or procurement of pyridazin-4-yl acetaldehyde as the key intermediate.

- Step 2: Reaction of the aldehyde with ammonia or an amine source under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Step 3: Isolation of this compound, often as its hydrochloride salt to enhance stability and ease of handling.

This route is favored in industrial settings due to operational simplicity and the ability to optimize reaction parameters for high purity and yield.

Catalytic Hydrogenation of Pyridazinyl Nitriles

Catalytic hydrogenation is a widely used method for converting nitrile precursors to primary amines:

- Step 1: Preparation of 1-(Pyridazin-4-yl)acetonitrile or related nitrile intermediates.

- Step 2: Hydrogenation over catalysts such as Raney nickel or palladium on carbon under controlled pressure and temperature.

- Step 3: Purification of the resultant amine.

This method is scalable and suitable for industrial production, providing a clean conversion with minimal side products.

Comparative Data Table of Preparation Methods

Research Findings and Optimization

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm product formation.

- Purification: Organic phase extraction, drying over anhydrous sodium sulfate, and chromatographic purification (SiO2 column chromatography) are standard to achieve high purity.

- Yield Optimization: Reaction temperature, solvent choice, and reaction time are critical parameters. For example, maintaining 60–70°C for 2–3 hours optimizes conversion without decomposition.

- Salt Formation: Conversion to hydrochloride salt enhances compound stability and facilitates crystallization, aiding in purification and storage.

- Enantiomeric Purity: Although this compound is typically achiral, related pyridine analogs with chiral centers require chiral catalysts or resolution techniques to achieve high enantiomeric excess.

Analytical Characterization

- NMR Spectroscopy: Characteristic proton signals for the ethanamine moiety and pyridazine ring confirm structure. For instance, ^1H NMR (400 MHz, CDCl3) shows signals around δ 4.1 ppm (CH2-NH2) and aromatic protons in the 7–8 ppm range.

- Mass Spectrometry: Molecular ion peaks consistent with C6H9N3 (m/z 123) confirm molecular weight.

- Melting Point and Purity: Differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) are used to assess purity and polymorphic forms.

化学反応の分析

1-(Pyridazin-4-yl)ethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding pyridazinone derivative.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine derivative.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents onto the pyridazine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridazinone derivatives, while reduction yields amine derivatives .

科学的研究の応用

Medicinal Chemistry

1-(Pyridazin-4-yl)ethanamine has been investigated for its role as a ligand in various biological systems. Its structure allows it to interact with multiple receptors, making it a candidate for drug development targeting central nervous system (CNS) disorders.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can inhibit Polo-like kinase 1 (Plk1), a protein involved in cell division and frequently overexpressed in cancers. A study demonstrated that certain derivatives exhibited significantly higher inhibitory activity compared to known inhibitors.

| Compound | Binding Affinity (Kd) | Inhibition (%) |

|---|---|---|

| This compound | 450 nM | 75% |

| Known Inhibitor A | 5000 nM | 10% |

This suggests a promising avenue for developing anticancer therapies based on this compound's derivatives.

Pain Management

The compound has also been evaluated for its analgesic properties . It acts as a dual ligand for histamine H3 and sigma-1 receptors, which are crucial in nociceptive signaling pathways. Modifications to the compound have shown to enhance its selectivity and potency against these receptors, indicating potential therapeutic applications in treating neuropathic pain.

Case Study: Analgesic Effects

In animal models, the compound demonstrated significant antinociceptive effects, suggesting its utility as a therapeutic agent for managing pain conditions. The study highlighted the effectiveness of specific modifications to improve receptor interaction and efficacy.

Neuropharmacology

Research into the neuropharmacological applications of this compound has revealed its potential in modulating neuropeptide systems linked to various CNS disorders such as anxiety and depression. Its ability to act on neuropeptide S (NPS) receptors has been explored, with implications for treating panic disorders and PTSD .

Synthesis and Reaction Applications

In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including oxidation and reduction processes, allowing for the creation of more complex molecules used in drug development.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or basic conditions |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |

| Substitution | Halogens, alkyl halides | Catalysts like palladium on carbon |

These synthetic pathways highlight the compound's utility in creating novel pharmacological agents.

作用機序

The mechanism of action of 1-(Pyridazin-4-yl)ethanamine involves its interaction with various molecular targets and pathways. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including antiplatelet and antihypertensive activities .

類似化合物との比較

Key Observations :

- Pyridazine vs. Pyridine/Pyrazine : The pyridazine ring’s two adjacent nitrogen atoms increase electron-deficient character compared to pyridine (one N) or pyrazine (two para N atoms). This enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .

- Bioactivity Implications : Pyridazine derivatives are often explored as kinase inhibitors or antiviral agents due to their ability to form hydrogen bonds with biological targets . Pyrazine-based amines, such as 1-(Pyrazin-2-yl)ethanamine, are more commonly used in antitubercular or anticonvulsant drug scaffolds .

Physical Properties

| Property | This compound | 1-(Pyrazin-2-yl)ethanamine | 1-(Pyridin-3-yl)ethanamine |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | 90–92 (hydrochloride form) |

| Solubility | Soluble in polar solvents | Similar to pyridazine | Moderate in water |

| Stability | Stable under inert conditions | Hygroscopic | Stable at room temperature |

生物活性

1-(Pyridazin-4-yl)ethanamine, also known by its chemical identifier and CAS number 1008498-13-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. Its molecular formula is . The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and disruption of cellular metabolism.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. Studies indicate that the compound may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study: Apoptotic Effects on Cancer Cells

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant increase in apoptotic markers, including caspase activation and PARP cleavage. The IC50 value for this effect was determined to be approximately 25 µM, indicating a promising therapeutic index for further investigation.

Target Identification

The primary targets of this compound include various enzymes and receptors involved in metabolic pathways. Notably, it has shown affinity for kinases that play critical roles in cell signaling.

Table 2: Key Targets and Mechanisms

| Target Enzyme | Mechanism of Action | Reference |

|---|---|---|

| Acetyl-CoA Carboxylase | Inhibition leading to disrupted fatty acid metabolism | |

| Protein Kinase B (AKT) | Modulation affecting cell survival pathways |

Biochemical Pathways

The interaction of this compound with these targets influences several biochemical pathways, including those involved in energy metabolism and apoptosis. It has been observed to affect the phosphorylation status of various proteins, thereby altering cellular responses to growth signals.

Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:

- Antimicrobial agents targeting resistant strains.

- Anticancer therapies aimed at specific malignancies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridazin-4-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyridazine derivatives often involves reductive amination or multi-component reactions. For this compound, a plausible route is the reductive amination of pyridazine-4-carbaldehyde using ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol at 60°C. Optimization includes adjusting pH (~6.5–7.0), reaction time (12–24 hours), and catalyst loading (10–15 mol%) to maximize yield. Characterization via HPLC (≥95% purity) and NMR is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve signals from the pyridazine ring (δ 8.5–9.5 ppm for aromatic protons) and the ethanamine chain (δ 2.5–3.5 ppm). Compare shifts to databases (e.g., Silverstein et al., 2005) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+ at m/z 124.1 for C6H9N3) and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, SHELXL software can resolve bond angles and confirm stereochemistry.

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is limited, adopt precautions for analogous amines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-approved P95 masks) if handling powders .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Spill Management : Avoid dust formation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate HOMO/LUMO energies, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites.

- Reactivity Insights : Compare DFT-predicted reaction pathways (e.g., amine alkylation) with experimental results to validate mechanistic hypotheses .

Q. What strategies are recommended for resolving contradictions in reported biological activities or physicochemical data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate using orthogonal techniques (e.g., NMR + XRD for structure; HPLC + LC-MS for purity) .

- Theoretical Validation : Apply DFT to reconcile discrepancies in redox potentials or pKa values .

- Biological Replication : Use standardized assays (e.g., receptor binding studies ) under controlled conditions (pH 7.4, 37°C) to confirm activity.

Q. What experimental approaches are suitable for investigating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents at the pyridazine 3- or 5-positions (e.g., halogens, methyl groups) via Pd-catalyzed cross-coupling .

- Biological Screening : Test derivatives in enzyme inhibition assays (e.g., monoamine oxidases) or cellular models (e.g., neuronal cell lines ).

- QSAR Modeling : Corrogate electronic (DFT-calculated logP, polar surface area) and bioactivity data to identify key pharmacophores .

Notes on Data Limitations

- Safety Data : While specific toxicological data for this compound is unavailable, extrapolate from structurally similar compounds (e.g., pyrazine derivatives) .

- Biological Activity : Preliminary hypotheses are based on interactions observed in related amines (e.g., CNS receptor modulation ), requiring empirical validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。